molecular formula C16H14O4 B12857550 Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

Cat. No.: B12857550
M. Wt: 270.28 g/mol
InChI Key: NNBMSSREFKYWPZ-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is an organic compound with the molecular formula C16H14O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

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Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzodioxin ring system fused with a benzoate moiety. Its molecular formula is C16H16O4C_{16}H_{16}O_4, and it has a molecular weight of approximately 272.29 g/mol. The presence of the methoxy group and the fused benzodioxin structure are significant in determining its chemical behavior and biological activity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically, studies have shown that these compounds can inhibit acetylcholinesterase (AChE) enzymes, which are crucial for regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine concentrations, presenting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells. Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition :
    • A study conducted on various benzodioxane derivatives demonstrated that this compound effectively binds to the active site of AChE, leading to significant inhibition. Molecular docking studies supported these findings by illustrating the binding affinity of the compound for AChE.
  • Antioxidant Activity :
    • In vitro assays have shown that this compound can scavenge free radicals effectively. The results indicated a dose-dependent response in reducing oxidative stress markers in cell cultures treated with the compound .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoateBenzodioxane core with methoxy groupStrong AChE inhibition
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideBenzodioxane core with sulfonamide groupα-glucosidase inhibition
Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylateBenzodioxane with carboxylate functionalityDiverse biological activities

This table highlights how this compound shares structural similarities with other compounds but possesses distinct biological activities due to its specific functional groups.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3

InChI Key

NNBMSSREFKYWPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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